(S)-butane-1,3-diol fundamental properties
(S)-butane-1,3-diol fundamental properties
An In-depth Technical Guide to the Fundamental Properties of (S)-butane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-butane-1,3-diol, a chiral molecule of the butanediol family, is a viscous, colorless liquid. It is the (S)-enantiomer of 1,3-butanediol. This document provides a comprehensive overview of its fundamental physical, chemical, and biological properties, intended to serve as a technical resource for professionals in research and development.
Chemical and Physical Properties
The fundamental physicochemical properties of (S)-butane-1,3-diol are summarized in the tables below. These properties are crucial for its handling, formulation, and application in various scientific contexts.
General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₂ | [1] |
| Molecular Weight | 90.12 g/mol | [1] |
| CAS Number | 24621-61-2 | [1] |
| Appearance | Colorless, viscous liquid | [2] |
| Density | 1.005 g/mL at 25 °C | [3][4] |
| Boiling Point | 109 °C at 14 mmHg | [5] |
| Refractive Index | n20/D 1.440 | [3][4] |
| Optical Rotation | [α]20/D +30° (c = 1 in ethanol) |
Safety and Handling Properties
| Property | Value | Reference |
| Flash Point | 121 °C (249.8 °F) - closed cup | [5] |
| Autoignition Temperature | 394 °C (741 °F) | [1] |
| Vapor Pressure | 0.06 mmHg at 20 °C | [4] |
| Hazard Classifications | Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of (S)-butane-1,3-diol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment (Racemic 1,3-Butanediol) |
| ¹H | 4.02 | m | CH-OH |
| ¹H | 3.89 | m | CH₂-OH |
| ¹H | 3.79 | m | CH₂-OH |
| ¹H | 1.668 | m | CH₂ |
| ¹H | 1.212 | d | CH₃ |
Note: The provided NMR data is for racemic 1,3-butanediol and serves as a reference. The spectrum of the pure (S)-enantiomer is expected to be similar, though chiral shift reagents may be used to distinguish between enantiomers.
Mass Spectrometry (MS)
Mass spectrometry of 1,3-butanediol typically shows fragmentation patterns corresponding to the loss of water and alkyl groups. The molecular ion peak (M+) may be observed, though often with low intensity in electron ionization (EI) mass spectra.
Infrared (IR) Spectroscopy
The IR spectrum of (S)-butane-1,3-diol exhibits characteristic absorption bands for the hydroxyl (O-H) and alkyl (C-H) functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3350 (broad) | O-H stretch (alcohol) |
| ~2970-2850 | C-H stretch (alkane) |
| ~1050 | C-O stretch (alcohol) |
Experimental Protocols
The following sections detail the methodologies for determining the key properties of (S)-butane-1,3-diol.
Determination of Boiling Point under Reduced Pressure
Objective: To determine the boiling point of (S)-butane-1,3-diol at a pressure lower than atmospheric pressure.
Apparatus:
-
Round-bottom flask
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Vacuum source and a manometer
-
Heating mantle
Procedure:
-
Place a small volume of (S)-butane-1,3-diol and a boiling chip into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed.
-
Connect the apparatus to a vacuum source and carefully reduce the pressure to the desired level (e.g., 14 mmHg), monitoring with a manometer.
-
Begin heating the sample gently with the heating mantle.
-
Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point at the recorded pressure.[6]
Measurement of Optical Rotation
Objective: To measure the specific rotation of (S)-butane-1,3-diol, which is a measure of its optical activity.
Apparatus:
-
Polarimeter
-
Volumetric flask
-
Analytical balance
-
Polarimeter cell (1 dm)
Procedure:
-
Accurately prepare a solution of (S)-butane-1,3-diol in a suitable solvent (e.g., ethanol) of a known concentration (c), expressed in g/mL.[7]
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell with the prepared solution, ensuring no air bubbles are present.
-
Place the cell in the polarimeter and measure the observed rotation (α) at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20 °C).[8]
-
Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where l is the path length of the cell in decimeters.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra for structural characterization.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃ or D₂O)
Procedure:
-
Prepare a dilute solution of (S)-butane-1,3-diol in a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Place the tube in the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.[10]
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Apparatus:
-
Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI)
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer.
-
Ionize the sample using the chosen method (e.g., electron beam for EI).
-
The resulting ions are separated based on their mass-to-charge ratio and detected.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Apparatus:
-
FTIR spectrometer
-
Sample holder (e.g., salt plates for neat liquid)
Procedure:
-
Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Place the plates in the spectrometer's sample compartment.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[10]
Biological Activity and Metabolic Pathway
(S)-butane-1,3-diol is known to have biological activity, notably as a precursor to the ketone body β-hydroxybutyrate (BHB). This conversion primarily occurs in the liver. The (R)-enantiomer is reported to be more efficiently metabolized.[1][12]
Metabolic Pathway of 1,3-Butanediol
The metabolic conversion of 1,3-butanediol to β-hydroxybutyrate involves a two-step enzymatic process.[13]
Caption: Metabolic pathway of (S)-butane-1,3-diol to β-hydroxybutyrate in the liver.
Synthesis Workflow
(S)-butane-1,3-diol can be synthesized through various methods. A common industrial synthesis for racemic 1,3-butanediol involves the aldol condensation of acetaldehyde followed by hydrogenation. Chiral synthesis methods are required to obtain the pure (S)-enantiomer.
General Synthesis Workflow for 1,3-Butanediol
The following diagram illustrates a general workflow for the synthesis of 1,3-butanediol.
Caption: General synthesis workflow for racemic 1,3-butanediol.
Conclusion
This technical guide has summarized the core fundamental properties of (S)-butane-1,3-diol, providing essential data for its application in research and development. The presented information on its physicochemical properties, spectroscopic characteristics, biological activity, and synthesis provides a solid foundation for scientists and professionals working with this chiral compound.
References
- 1. 1,3-Butanediol - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults [frontiersin.org]
- 3. Butane-1,3-diol USP Reference Standard CAS 107-88-0 Sigma-Aldrich [sigmaaldrich.com]
- 4. (±)-1,3-丁二醇 pharmaceutical secondary standard, certified reference material | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,3-Butanediol(107-88-0) 1H NMR spectrum [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. digicollections.net [digicollections.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro production of beta-hydroxybutyrate from 1,3-butanediol by bovine liver, rumen mucosa, and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
